molecular formula C24H27FO6S B14884770 (2R,3S,4S,5S)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol

(2R,3S,4S,5S)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol

Cat. No.: B14884770
M. Wt: 462.5 g/mol
InChI Key: NFDBYLHDFDCVEI-NMIIEVEHSA-N
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Description

The compound (2R,3S,4S,5S)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol is a complex organic molecule characterized by its unique structure, which includes a hexane backbone with multiple hydroxyl groups and a fluorophenyl-thiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol typically involves multiple steps, including the formation of the hexane backbone and the introduction of the fluorophenyl-thiophenyl moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,4S,5S)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorophenyl-thiophenyl moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the fluorophenyl-thiophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential biological activity. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, (2R,3S,4S,5S)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol is investigated for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.

Industry

In industry, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol involves its interaction with specific molecular targets. The fluorophenyl-thiophenyl moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexane derivatives with multiple hydroxyl groups and fluorophenyl-thiophenyl moieties. Examples include:

  • (2R,3S,4S,5S)-1-(3-((5-(4-Chlorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol
  • (2R,3S,4S,5S)-1-(3-((5-(4-Bromophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol

Uniqueness

The uniqueness of (2R,3S,4S,5S)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol lies in its specific stereochemistry and the presence of the fluorophenyl-thiophenyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27FO6S

Molecular Weight

462.5 g/mol

IUPAC Name

(2R,3S,4S,5S)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21?,22-,23+,24+/m0/s1

InChI Key

NFDBYLHDFDCVEI-NMIIEVEHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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